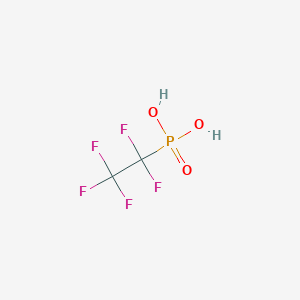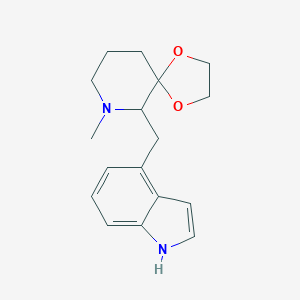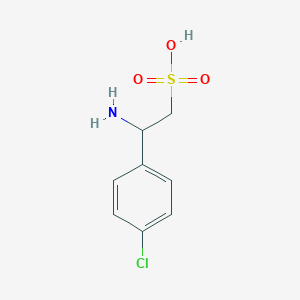
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid, commonly known as ACES, is a zwitterionic buffering agent that is widely used in scientific research. It was first synthesized in 1975 by Good et al. as a replacement for other buffering agents such as Tris and phosphate, which can interfere with certain biochemical assays. ACES has since become a popular choice for many applications due to its unique properties and versatility.
作用機序
ACES acts as a zwitterionic buffer, meaning it can both accept and donate protons depending on the pH of the solution. This property allows it to maintain a stable pH range and prevent fluctuations that can affect the results of biochemical assays. ACES has a pKa of 7.0, which makes it an ideal buffer for many applications.
生化学的および生理学的効果
ACES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle ACES with care and follow proper safety protocols when working with it.
実験室実験の利点と制限
ACES has several advantages over other buffering agents, including:
- High buffering capacity in the neutral pH range
- Minimal interference with biochemical assays
- Low toxicity and non-irritating properties
- Stable over a wide range of temperatures
However, ACES also has some limitations, including:
- Limited solubility in water
- Relatively high cost compared to other buffering agents
- Incompatibility with certain enzymes and proteins
将来の方向性
Despite its widespread use, there is still much to learn about the properties and potential applications of ACES. Some possible future directions for research include:
- Developing new synthesis methods to improve yield and reduce cost
- Investigating the effects of ACES on different types of cells and tissues
- Studying the interaction of ACES with enzymes and proteins in more detail
- Exploring the use of ACES in drug delivery systems and other biomedical applications
Conclusion
In conclusion, ACES is a versatile and widely used buffering agent in scientific research. Its unique properties make it an ideal choice for many applications, particularly those that require a neutral pH range and minimal interference with biochemical assays. While there are some limitations to its use, ACES has proven to be a valuable tool in many fields of research and holds promise for future applications.
合成法
ACES can be synthesized in several ways, but the most common method involves the reaction of 4-chlorophenylacetic acid with sulfur trioxide to form 2-(4-chlorophenyl)sulfonylacetic acid. This compound is then treated with ammonia to yield ACES. The overall reaction can be represented as follows:
科学的研究の応用
ACES is primarily used as a buffering agent in scientific research. It is particularly useful in assays that require a neutral pH range (pH 6.8-7.4) and where other buffering agents may interfere with the results. ACES has been used in a wide range of applications, including:
- Enzyme assays
- Electrophoresis
- Cell culture media
- Protein purification
- DNA sequencing
特性
CAS番号 |
100376-62-3 |
|---|---|
製品名 |
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid |
分子式 |
C8H10ClNO3S |
分子量 |
235.69 g/mol |
IUPAC名 |
2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13/h1-4,8H,5,10H2,(H,11,12,13) |
InChIキー |
YXUUWCRKRJHQBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
正規SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
同義語 |
2-ACPESA 2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



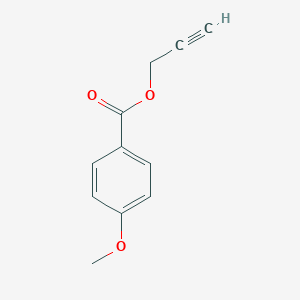
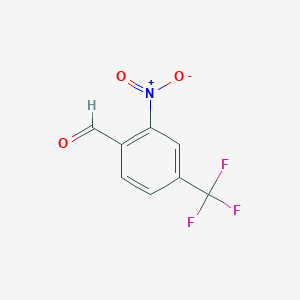
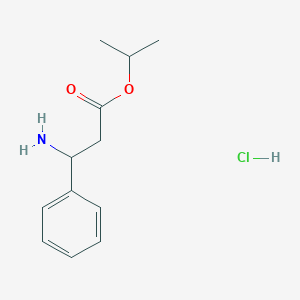


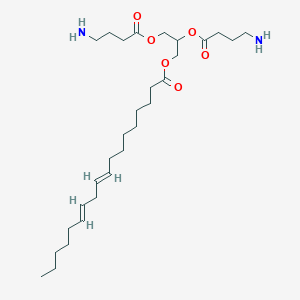

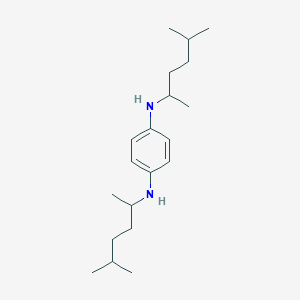

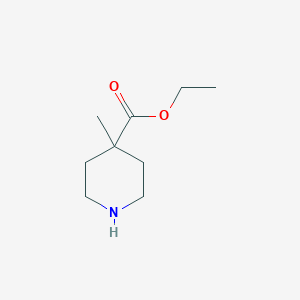
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
